An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methylthiophene
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylthiophene is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a thiophene (B33073) ring substituted with a bromine atom and a methyl group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols, designed to be a valuable resource for professionals in research and development. The bromine atom at the 2-position and the methyl group at the 5-position offer distinct sites for functionalization, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of 2-Bromo-5-methylthiophene is presented in the table below. This data is essential for designing and executing chemical reactions, as well as for ensuring safe handling and storage.
| Property | Value |
| Molecular Formula | C₅H₅BrS |
| Molecular Weight | 177.06 g/mol [2][3] |
| CAS Number | 765-58-2[2][3] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 65 °C at 15 mmHg[2] |
| Density | 1.552 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.569[2] |
| Solubility | Sparingly soluble in water. |
| Flash Point | 78.3 °C (closed cup)[2] |
| Storage Temperature | 2-8°C[2] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 2-Bromo-5-methylthiophene. The following tables summarize its characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectral data.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2.4 | s | - | -CH₃ |
| 6.6 | d | 3.6 | H-4 |
| 6.9 | d | 3.6 | H-3 |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 15.3 | -CH₃ |
| 111.8 | C-2 |
| 125.7 | C-4 |
| 129.8 | C-3 |
| 140.1 | C-5 |
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | m | Aromatic C-H stretch |
| 3000-2850 | s | Alkane C-H stretch |
| 1600-1475 | w-m | Aromatic C=C stretch |
| 1450 & 1375 | m | -CH₃ bend |
| 800-600 | s | C-Br stretch |
Reactivity and Key Transformations
2-Bromo-5-methylthiophene is a valuable synthon due to its susceptibility to a variety of chemical reactions, primarily centered around the reactivity of the C-Br bond. Key transformations include Suzuki coupling, Grignard reagent formation, and lithiation, which open avenues for the introduction of diverse functional groups.
Experimental Work-flow for Functionalization
Experimental Protocols
The following sections provide detailed methodologies for the key reactions of 2-Bromo-5-methylthiophene. These protocols are based on established procedures and can be adapted for specific research needs.
Suzuki Coupling Reaction
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.
Materials:
-
2-Bromo-5-methylthiophene
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (B91453)/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add 2-Bromo-5-methylthiophene (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Grignard Reaction
The Grignard reaction involves the formation of an organomagnesium halide (Grignard reagent), which is a potent nucleophile for forming new carbon-carbon bonds.
Materials:
-
2-Bromo-5-methylthiophene
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (optional, for initiation)
-
Nitrogen or Argon gas
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Dissolve 2-Bromo-5-methylthiophene in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small amount of the 2-Bromo-5-methylthiophene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining 2-Bromo-5-methylthiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent, 5-methyl-2-thienylmagnesium bromide, is ready for reaction with various electrophiles.
Lithiation Reaction
Lithiation of 2-Bromo-5-methylthiophene via lithium-halogen exchange provides a highly reactive organolithium intermediate for subsequent reactions with electrophiles.
Materials:
-
2-Bromo-5-methylthiophene
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Nitrogen or Argon gas
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Add 2-Bromo-5-methylthiophene (1.0 equivalent) to the flask and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
The resulting 5-methyl-2-lithiothiophene is a powerful nucleophile that can be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.).
-
For the electrophilic quench, add the desired electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Information
2-Bromo-5-methylthiophene is a combustible liquid and should be handled with care. It is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from heat and ignition sources.
Conclusion
2-Bromo-5-methylthiophene is a valuable and versatile building block in organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity in key transformations such as Suzuki coupling, Grignard reactions, and lithiation, make it an indispensable tool for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. The detailed protocols provided in this guide serve as a practical resource for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. [askfilo.com]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]

